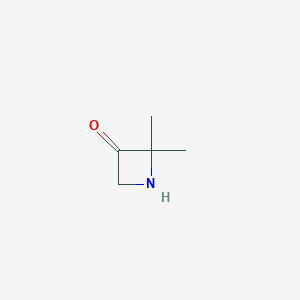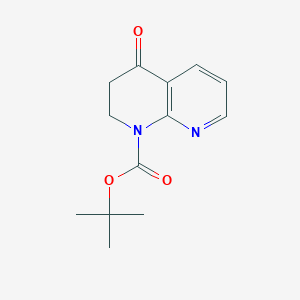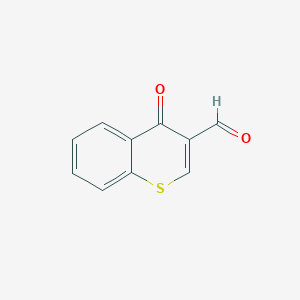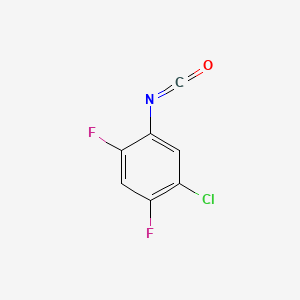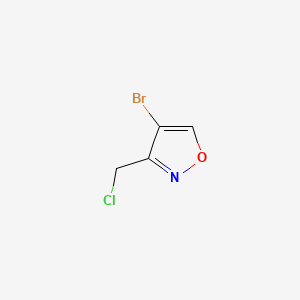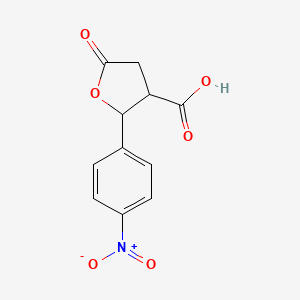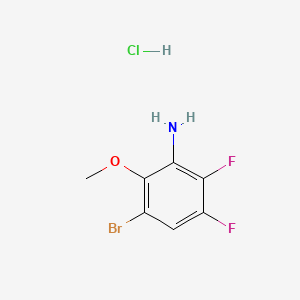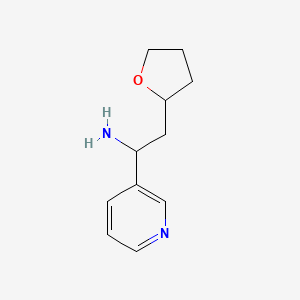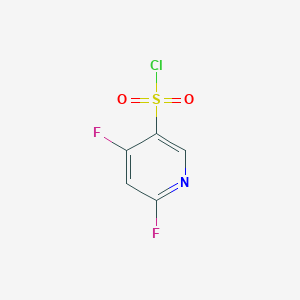
tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a bromopropyl chain, and an oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by the bromopropyl moiety.
Addition of the Tert-butyl Group: The tert-butyl group is often introduced through esterification reactions involving tert-butyl alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopropyl chain, leading to the formation of brominated alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidine ring or the bromopropyl chain, resulting in the formation of amines or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom in the bromopropyl chain is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are employed under basic conditions.
Major Products
Oxidation: Brominated alcohols, carboxylic acids.
Reduction: Amines, alkanes.
Substitution: Azides, thiols, ethers.
Aplicaciones Científicas De Investigación
Tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromopropyl chain can participate in covalent bonding with nucleophilic sites, while the oxazolidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity. Pathways involved may include enzyme inhibition, receptor modulation, and DNA/RNA binding.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-bromopropanoate: Shares the tert-butyl and bromopropyl groups but lacks the oxazolidine ring.
Tert-butyl carbamate: Contains the tert-butyl group and a carbamate moiety but does not have the bromopropyl chain or oxazolidine ring.
3-(tert-Butoxycarbonylamino)propyl Bromide: Features the tert-butyl and bromopropyl groups along with a carbamate linkage.
Uniqueness
Tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C13H24BrNO3 |
|---|---|
Peso molecular |
322.24 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H24BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h10H,6-9H2,1-5H3/t10-/m0/s1 |
Clave InChI |
IZGSEIGGEWDALD-JTQLQIEISA-N |
SMILES isomérico |
CC1(N([C@H](CO1)CCCBr)C(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(N(C(CO1)CCCBr)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride](/img/structure/B13496769.png)
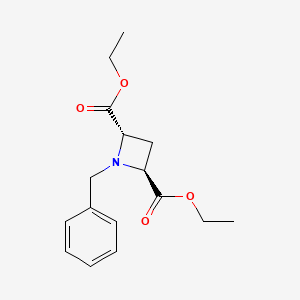
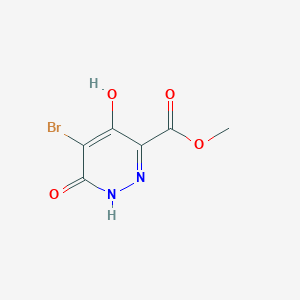

![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
